molecular formula C27H29N7O2 B11186907 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11186907
M. Wt: 483.6 g/mol
InChI Key: WGVJNLYPGAMCAH-UHFFFAOYSA-N
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Description

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a triazine core, and phenoxyphenyl groups

Preparation Methods

The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple stepsCommon reagents used in these reactions include hydrochloric acid, sodium carbonate, and anhydrous sodium sulfate . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it acts as an antagonist to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels . By blocking these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release.

Comparison with Similar Compounds

Similar compounds to 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine include:

What sets this compound apart is its unique combination of structural features, which may offer distinct pharmacokinetic and pharmacodynamic profiles compared to these similar compounds.

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H29N7O2/c1-35-24-10-6-5-9-23(24)34-17-15-33(16-18-34)19-25-30-26(28)32-27(31-25)29-20-11-13-22(14-12-20)36-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H3,28,29,30,31,32)

InChI Key

WGVJNLYPGAMCAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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